![molecular formula C14H14ClNO2 B1351690 Ethyl 4-chloro-6,8-dimethylquinoline-3-carboxylate CAS No. 31602-09-2](/img/structure/B1351690.png)
Ethyl 4-chloro-6,8-dimethylquinoline-3-carboxylate
Overview
Description
Ethyl 4-chloro-6,8-dimethylquinoline-3-carboxylate is a chemical compound with the CAS Number: 31602-09-2 . It has a molecular weight of 263.72 and its IUPAC name is ethyl 4-chloro-6,8-dimethyl-3-quinolinecarboxylate . It is a solid substance and is considered a specialty product for proteomics research .
Molecular Structure Analysis
The InChI code for Ethyl 4-chloro-6,8-dimethylquinoline-3-carboxylate is1S/C14H14ClNO2/c1-4-18-14(17)11-7-16-13-9(3)5-8(2)6-10(13)12(11)15/h5-7H,4H2,1-3H3
. This indicates that the molecule consists of 14 carbon atoms, 14 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 2 oxygen atoms. Physical And Chemical Properties Analysis
Ethyl 4-chloro-6,8-dimethylquinoline-3-carboxylate is a solid substance . It is hygroscopic, meaning it absorbs moisture from the air .Scientific Research Applications
Anticancer Activity
Quinoline derivatives have been found to exhibit anticancer activity . They are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses .
Antioxidant Activity
Quinoline derivatives also show antioxidant activity . This makes them potentially useful in the treatment of diseases caused by oxidative stress .
Anti-inflammatory Activity
The anti-inflammatory activity of quinoline derivatives makes them potential candidates for the development of new anti-inflammatory drugs .
Antimalarial Activity
Quinoline and its derivatives are a vital nucleus in several natural products and FDA-approved drugs . They have been used in the treatment of malaria .
Anti-SARS-CoV-2 Activity
In the wake of the COVID-19 pandemic, quinoline derivatives have been studied for their potential anti-SARS-CoV-2 activity .
Antituberculosis Activity
Quinoline derivatives have shown potential in the treatment of tuberculosis .
Antimicrobial Activity
Quinoline systems are still being applied to create compounds with wide-ranging pharmacological activities, including antimicrobial activity .
Synthesis of Other Compounds
Quinoline derivatives can be used in the synthesis of other compounds. For example, ethyl 2,4-dimethylquinoline-3-carboxylate can be obtained from the Friedlaender condensation of 2-aminoacetophenone with ethyl acetoacetate .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection . In case of ingestion, contact with skin, or inhalation, medical advice should be sought immediately .
properties
IUPAC Name |
ethyl 4-chloro-6,8-dimethylquinoline-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2/c1-4-18-14(17)11-7-16-13-9(3)5-8(2)6-10(13)12(11)15/h5-7H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOCJKSWVYYUBSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC(=CC(=C2N=C1)C)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90391717 | |
Record name | ethyl 4-chloro-6,8-dimethylquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90391717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-chloro-6,8-dimethylquinoline-3-carboxylate | |
CAS RN |
31602-09-2 | |
Record name | ethyl 4-chloro-6,8-dimethylquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90391717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 4-chloro-6,8-dimethylquinoline-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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